2-(4-Phenylpiperidin-1-yl)pyridin-3-amine
CAS No.: 16019-85-5
Cat. No.: VC21071094
Molecular Formula: C16H19N3
Molecular Weight: 253.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16019-85-5 |
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Molecular Formula | C16H19N3 |
Molecular Weight | 253.34 g/mol |
IUPAC Name | 2-(4-phenylpiperidin-1-yl)pyridin-3-amine |
Standard InChI | InChI=1S/C16H19N3/c17-15-7-4-10-18-16(15)19-11-8-14(9-12-19)13-5-2-1-3-6-13/h1-7,10,14H,8-9,11-12,17H2 |
Standard InChI Key | SYNLRHKAAZZRKZ-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C2=CC=CC=C2)C3=C(C=CC=N3)N |
Canonical SMILES | C1CN(CCC1C2=CC=CC=C2)C3=C(C=CC=N3)N |
Introduction
Chemical Structure and Properties
Molecular Structure
2-(4-Phenylpiperidin-1-yl)pyridin-3-amine features a complex but well-defined molecular architecture. The compound consists of a central piperidine ring with a phenyl group attached at the 4-position. The nitrogen atom of the piperidine is connected to a pyridine ring, which bears an amino group at the 3-position. This structural arrangement creates a molecule with multiple potential interaction sites, contributing to its pharmacological potential.
The compound is registered with CAS number 16019-85-5, identifying it as a unique chemical entity in scientific literature and databases. Its molecular formula is C16H19N3, indicating 16 carbon atoms, 19 hydrogen atoms, and 3 nitrogen atoms within its structure.
Physicochemical Properties
The physicochemical properties of 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine are crucial for understanding its behavior in biological systems and its potential applications in drug development. Based on available data and structural analysis, the key properties of this compound are presented in the following table:
Property | Value |
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CAS Number | 16019-85-5 |
Molecular Formula | C16H19N3 |
Molecular Weight | 253.34 g/mol |
Physical State | Solid (predicted) |
Estimated Density | ~1.14 g/cm³ |
Estimated Boiling Point | ~450°C at 760 mmHg |
Estimated Flash Point | ~230°C |
These properties indicate that 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine is a stable compound under standard conditions, with a relatively high boiling point and flash point suggesting thermal stability . The predicted density is comparable to similar compounds in this class, such as 4-(4-phenylpiperidin-1-yl)pyridin-3-amine, which has a reported density of 1.144 g/cm³ .
Structural Features and Drug-Like Properties
Several structural features of 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine contribute to its potential as a drug candidate. The compound possesses both hydrophobic regions (phenyl and piperidine rings) and hydrophilic groups (amino group), giving it a balanced lipophilicity profile that may facilitate membrane permeability while maintaining adequate water solubility.
The presence of the amino group on the pyridine ring is particularly significant, as it can act as a hydrogen bond donor in interactions with biological targets. Additionally, the nitrogen atoms in the piperidine and pyridine rings can serve as hydrogen bond acceptors, further enhancing the compound's ability to interact with proteins and receptors.
Based on structural analysis and comparison with similar compounds, 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine likely exhibits the following drug-like properties:
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Moderately lipophilic with an estimated LogP value of approximately 3.7
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Potential for good oral bioavailability based on its molecular weight and estimated lipophilicity
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Capability for multiple types of molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions
These properties collectively suggest that 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine has favorable characteristics for drug development, particularly for targets in the central nervous system.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine typically involves multiple reaction steps starting from commercially available precursors. The synthetic strategy generally focuses on constructing the core piperidine ring and then introducing the phenyl and pyridyl moieties through appropriate coupling reactions.
Several synthetic routes can be employed to obtain this compound, with the choice of method often depending on factors such as available starting materials, desired scale, and required purity. Common approaches include nucleophilic aromatic substitution reactions, palladium-catalyzed cross-coupling reactions, and reduction of appropriate nitro precursors.
Specific Reaction Conditions
A typical synthesis of 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine might involve the following key steps:
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Preparation of 4-phenylpiperidine through appropriate methods, such as the reaction of 4-piperidone with phenylmagnesium bromide followed by reduction
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Coupling of 4-phenylpiperidine with a suitable pyridine derivative, typically through nucleophilic aromatic substitution if the pyridine bears an appropriate leaving group at the 2-position
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Introduction of the amino group at the 3-position of the pyridine ring, which might involve reduction of a nitro precursor or direct amination methods
The choice of solvent, temperature, and reaction time significantly influences the yield and purity of the final product. Common solvents for these reactions include DMF, THF, and dioxane, while temperatures typically range from room temperature to reflux conditions depending on the specific transformation.
Purification and Characterization
After synthesis, 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine requires purification to remove unreacted starting materials, byproducts, and catalysts. Common purification techniques include:
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Column chromatography using appropriate solvent systems
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Recrystallization from suitable solvents
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Preparative HPLC for high-purity samples
Characterization of the purified compound typically employs various analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the structure
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Mass Spectrometry (MS) to verify the molecular weight and fragmentation pattern
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Infrared (IR) spectroscopy to identify functional groups
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Elemental analysis to confirm the elemental composition
These techniques collectively provide comprehensive structural confirmation and purity assessment of the synthesized 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine.
Research Findings and Future Directions
Current Research Status
Research on 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine is still in relatively early stages, with most studies focusing on its synthesis, structural characterization, and preliminary biological evaluation. Current findings highlight the compound's potential in medicinal chemistry applications, particularly in the context of neurological disorders.
Investigations into similar piperidine derivatives have shown promising results in terms of biological activity, with some compounds demonstrating affinity for monoamine transporters such as dopamine and norepinephrine transporters. These findings suggest that 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine may exhibit similar properties, warranting further investigation.
The compound's reactivity profile, particularly the participation of the amino group in various chemical transformations, has also been studied to some extent. This research provides valuable insights for the development of synthetic methodologies and the preparation of structural analogs with potentially enhanced properties.
Comparative Analysis with Similar Compounds
To better understand the potential of 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine, it is instructive to compare it with structurally related compounds that have been more extensively studied. A particularly relevant comparison is with 4-(4-phenylpiperidin-1-yl)pyridin-3-amine, which differs only in the connection point between the piperidine and pyridine rings.
The following table presents a comparative analysis of these two compounds:
Property | 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine | 4-(4-Phenylpiperidin-1-yl)pyridin-3-amine |
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CAS Number | 16019-85-5 | 14549-57-6 |
Molecular Formula | C16H19N3 | C16H19N3 |
Molecular Weight | 253.34 g/mol | 253.34 g/mol |
Connection Point | 2-position of pyridine | 4-position of pyridine |
Exact Mass | 253.158 | 253.158 |
Estimated LogP | ~3.7 | 3.694 |
Polar Surface Area | ~42 Ų | 42.15 Ų |
While these compounds share the same molecular formula and weight, the different connection points between the piperidine and pyridine rings likely result in distinct three-dimensional structures. This structural difference may lead to varying interactions with biological targets, potentially resulting in different pharmacological profiles despite their similar physicochemical properties .
Future Research Directions
Further research on 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine should focus on several key areas to fully explore its potential:
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Comprehensive pharmacological profiling to identify specific biological targets and activities
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Detailed structure-activity relationship studies through the synthesis and evaluation of structural analogs
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Investigation of pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles
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Exploration of potential therapeutic applications based on identified biological activities
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Development of improved synthetic methodologies for more efficient and scalable production
Additionally, computational approaches such as molecular docking and molecular dynamics simulations could provide valuable insights into the compound's interactions with potential biological targets. Such studies would help guide the rational design of analogs with enhanced properties for specific applications.
The integration of medicinal chemistry, computational modeling, and biological evaluation would provide a comprehensive understanding of 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine and its potential as a lead compound for drug development.
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